REACTION_CXSMILES
|
C([Li])CCC.[CH2:6]([NH:8][CH2:9][CH3:10])[CH3:7].[OH:11][C:12]1[CH:22]=[CH:21][C:15]([C:16]([O:18]CC)=O)=[CH:14][CH:13]=1.C(OCC)C>CCCCCC.O1CCCC1>[OH:11][C:12]1[CH:13]=[CH:14][C:15]([C:16]([N:8]([CH2:9][CH3:10])[CH2:6][CH3:7])=[O:18])=[CH:21][CH:22]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
3.74 mL
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Name
|
|
Quantity
|
22.87 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=O)OCC)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture stirred for 16 hours
|
Duration
|
16 h
|
Type
|
WASH
|
Details
|
the mixture was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography on silica gel (Merck Art No. 9385)
|
Type
|
ADDITION
|
Details
|
a 1:3 (v/v) mixture of ethyl acetate/hexane as eluent
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C(=O)N(CC)CC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.17 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |